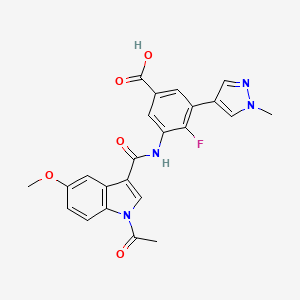

Y08175

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H19FN4O5 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluoro-5-(1-methylpyrazol-4-yl)benzoic acid |

InChI |

InChI=1S/C23H19FN4O5/c1-12(29)28-11-18(17-8-15(33-3)4-5-20(17)28)22(30)26-19-7-13(23(31)32)6-16(21(19)24)14-9-25-27(2)10-14/h4-11H,1-3H3,(H,26,30)(H,31,32) |

InChI Key |

RCPJEOKKJODBRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=CC(=CC(=C3F)C4=CN(N=C4)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FR64822

Disclaimer: Initial searches for the compound "Y08175" did not yield any publicly available information. The following technical guide details the mechanism of action of a well-characterized compound, FR64822 , as a comprehensive example of the requested content type.

Introduction

FR64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel, non-opioid antinociceptive compound.[1] It demonstrates significant analgesic properties in various preclinical models, distinguishing its mechanism from both traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[1] This document provides a detailed overview of the experimental evidence elucidating the mechanism of action of FR64822, focusing on its interaction with the dopaminergic system.

Core Mechanism of Action

Quantitative Data Summary

The antinociceptive efficacy of FR64822 has been quantified in several standard animal models of pain. The data from these studies are summarized below.

| Assay Type | Species | Route of Administration | ED50 (Effective Dose, 50%) | Key Finding |

| Acetic Acid Writhing Test | Mice | Oral (p.o.) | 1.8 mg/kg | Strong antinociceptive activity observed.[1] |

| Tail Flick Test | Mice/Rats | Not specified | Little activity | Indicates a mechanism distinct from classical opioids.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of FR64822's mechanism of action.

Acetic Acid-Induced Writhing Test

This assay is used to evaluate peripheral analgesic activity.[2]

-

Objective: To assess the ability of FR64822 to reduce visceral pain.

-

Animal Model: Male mice.[3]

-

Procedure:

-

Animals are divided into control and treatment groups.[2]

-

The treatment group receives FR64822 orally. The control group receives a vehicle.

-

After a set pre-treatment time (e.g., 1 hour), each mouse is injected intraperitoneally with a solution of acetic acid (e.g., 0.5-1% solution).[2][3]

-

Immediately following the injection, the mice are placed in an observation chamber.[2]

-

The number of "writhes" (a characteristic behavior involving abdominal constriction and hind limb extension) is counted for a defined period (e.g., 10 minutes, starting 5 minutes after the acetic acid injection).[2][4]

-

-

Data Analysis: The percentage inhibition of writhing in the treated group is calculated relative to the control group. The ED50 is determined from a dose-response curve.

Tail Flick Test

This test measures the response to a thermal pain stimulus and is sensitive to centrally acting analgesics like opioids.[5]

-

Objective: To evaluate the central analgesic activity of FR64822.

-

Animal Model: Mice or rats.[5]

-

Procedure:

-

The animal is gently restrained with its tail exposed.[6][7]

-

A focused beam of high-intensity light is directed onto a portion of the tail.[8]

-

A timer starts simultaneously with the heat stimulus.[5]

-

The latency to a "tail flick" (a rapid withdrawal of the tail from the heat source) is recorded.[5]

-

A cut-off time is established to prevent tissue damage.[8]

-

-

Data Analysis: An increase in the latency to tail flick in treated animals compared to controls indicates central antinociceptive activity.

Pharmacological Antagonism Studies

These experiments were conducted to identify the neurotransmitter system involved in FR64822's activity.

-

Objective: To determine if the antinociceptive effect of FR64822 is mediated by specific receptors.

-

Procedure:

-

Groups of mice are pre-treated with various receptor antagonists or a vehicle.

-

The antagonists used included:

-

Reserpine (2 mg/kg): A monoamine depletor.[1]

-

Sulpiride (10 mg/kg): A selective dopamine D2 receptor antagonist.[1][9][10]

-

SCH23390 (0.25 mg/kg): A selective dopamine D1 receptor antagonist.[1]

-

p-chlorophenylalanine: A serotonin synthesis inhibitor.[1]

-

Yohimbine: An α2-adrenergic receptor antagonist.[1]

-

Naloxone: An opioid receptor antagonist.[1]

-

-

Following pre-treatment, the mice are administered FR64822.

-

The antinociceptive effect is then assessed using the acetic acid writhing test.

-

-

Data Analysis: A significant reduction in the antinociceptive activity of FR64822 by a specific antagonist indicates the involvement of that receptor system.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for FR64822

Caption: Proposed mechanism of action for FR64822.

Experimental Workflow for Mechanism Identification

Caption: Workflow for elucidating the mechanism of FR64822.

Conclusion

The experimental evidence strongly indicates that the novel, non-opioid compound FR64822 exerts its antinociceptive effects through a mechanism involving the indirect stimulation of dopamine D2 receptors.[1] This is demonstrated by its potent activity in the acetic acid writhing test, which is significantly diminished by the monoamine depletor reserpine and the selective D2 receptor antagonist sulpiride, but not by a D1 receptor antagonist or antagonists of other neurotransmitter systems.[1] Its lack of significant activity in the tail flick test further differentiates it from opioid analgesics.[1] This unique mechanism of action presents a promising avenue for the development of new pain therapeutics.

References

- 1. Involvement of dopamine in the mechanism of action of FR64822, a novel non-opioid antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. Acetic acid-induced writhing test in mice [bio-protocol.org]

- 5. Tail flick test - Wikipedia [en.wikipedia.org]

- 6. diacomp.org [diacomp.org]

- 7. protocols.io [protocols.io]

- 8. web.mousephenotype.org [web.mousephenotype.org]

- 9. What is the mechanism of Sulpiride? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to USP1 Inhibitor Discovery and Development

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Ubiquitin-Specific Protease 1 (USP1) has emerged as a critical target in oncology, particularly for cancers with deficiencies in DNA damage repair pathways. As a deubiquitinating enzyme (DUB), USP1 plays a pivotal role in the Fanconi anemia (FA) and translesion synthesis (TLS) pathways by removing ubiquitin from key proteins such as FANCD2 and PCNA.[1][2] This function is crucial for DNA repair and replication fork stability.[3][4] In tumors with mutations in genes like BRCA1, where homologous recombination is impaired, cancer cells become heavily reliant on USP1-mediated DNA repair for survival.[3][4] This creates a synthetic lethal relationship, where inhibiting USP1 in these cancer cells leads to catastrophic DNA damage and cell death, while having a lesser effect on healthy cells.[3][5]

This technical guide provides a detailed exploration of the discovery and development of USP1 inhibitors, focusing on the core principles, experimental methodologies, and signaling pathways involved. While the specific inhibitor "Y08175" was requested, a thorough search of scientific literature and public databases did not yield any information on a compound with this designation. Therefore, this guide will focus on the broader principles of USP1 inhibitor development, using well-documented examples to illustrate the key concepts and experimental approaches.

The Role of USP1 in DNA Damage Response and Cancer

USP1, in complex with its cofactor UAF1, is a key regulator of the DNA damage response (DDR).[2][5] Its primary substrates are monoubiquitinated FANCD2 (FANCD2-Ub) and PCNA (PCNA-Ub).[1][2]

-

Fanconi Anemia (FA) Pathway: The FA pathway is essential for the repair of DNA interstrand crosslinks (ICLs). Upon DNA damage, the FANCI-FANCD2 complex is monoubiquitinated, which is a critical step for its localization to the site of damage and the recruitment of other repair proteins.[1][5] USP1 reverses this process by deubiquitinating FANCD2, thereby regulating the pathway.[2]

-

Translesion Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA, which recruits specialized, low-fidelity TLS polymerases.[1][2] USP1 deubiquitinates PCNA, acting as a negative regulator of TLS to prevent an increase in mutations under normal conditions.[2]

In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, the reliance on alternative repair pathways like those regulated by USP1 is heightened.[3][5] By inhibiting USP1, the persistent ubiquitination of FANCD2 and PCNA disrupts the normal cell cycle and DNA repair, leading to genomic instability and ultimately, apoptosis.[2]

Signaling Pathway of USP1 in DNA Damage Repair

The following diagram illustrates the central role of USP1 in the DNA damage response.

Discovery and Preclinical Development of USP1 Inhibitors

The discovery of potent and selective USP1 inhibitors has been a key focus of modern drug development. The general workflow for discovering and advancing these inhibitors is outlined below.

Experimental Workflow for USP1 Inhibitor Discovery

Quantitative Data for Representative USP1 Inhibitors

While data for "this compound" is unavailable, the following table summarizes key quantitative data for well-characterized USP1 inhibitors to provide a comparative landscape.

| Compound | Target | IC50 (Biochemical) | Cell-based Potency (e.g., in BRCA1-mutant cells) | Development Status |

| ML323 | USP1/UAF1 | ~75 nM | Potentiates cisplatin cytotoxicity | Preclinical tool compound |

| KSQ-4279 (RO7623066) | USP1 | Potent and selective | Induces tumor regression in PARP-resistant models | Phase I Clinical Trials |

| ISM3091 | USP1 | Not disclosed | Potent anti-proliferation in BRCA mutant cells | Preclinical |

| SIM0501 | USP1 | Not disclosed | Not disclosed | Early Clinical Development |

| HSK39775 | USP1 | Not disclosed | Not disclosed | Early Clinical Development |

Note: IC50 values can vary depending on the specific assay conditions. Cell-based potency is often measured as GI50 or EC50 and is cell line-dependent.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for key experiments in the evaluation of USP1 inhibitors.

USP1/UAF1 Biochemical Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the deubiquitinating activity of the USP1/UAF1 complex.

Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-rhodamine110-glycine (Ub-Rh110-G) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well assay plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the USP1/UAF1 enzyme complex to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the Ub-Rh110-G substrate to all wells.

-

Monitor the increase in fluorescence over time at 37°C. The cleavage of the substrate by USP1 releases rhodamine110, resulting in a fluorescent signal.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay in Cancer Cell Lines

Objective: To assess the effect of a USP1 inhibitor on the proliferation and viability of cancer cells, particularly those with and without DNA repair deficiencies.

Materials:

-

Cancer cell lines (e.g., DLD-1 BRCA2 -/-, MDA-MB-436) and corresponding wild-type or proficient cells.

-

Cell culture medium and supplements (e.g., DMEM, 10% FBS)

-

Test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

After the incubation period, equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Shake the plates for 2 minutes to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a USP1 inhibitor in a preclinical in vivo model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Cancer cells for implantation (e.g., patient-derived xenograft (PDX) tissue or a relevant cell line)

-

Test compound formulated for in vivo administration (e.g., oral gavage, intravenous injection)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.

-

Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily).

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess treatment efficacy.

Conclusion and Future Directions

The inhibition of USP1 represents a promising therapeutic strategy for a range of cancers, particularly those with inherent DNA repair defects. The synthetic lethal interaction with deficiencies in homologous recombination provides a clear rationale for the development of targeted therapies. While the specific compound this compound remains uncharacterized in the public domain, the field of USP1 inhibitor development is rapidly advancing, with several agents now in early-stage clinical trials.[3][5]

Future research will likely focus on several key areas:

-

Combination Therapies: Exploring the synergy of USP1 inhibitors with other agents, such as PARP inhibitors, to overcome resistance and enhance efficacy.[5][6]

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to USP1 inhibition.

-

Understanding Resistance Mechanisms: Investigating how tumors may develop resistance to USP1 inhibitors to devise strategies to counteract it.

The continued development of potent and selective USP1 inhibitors holds the potential to provide a new and effective treatment option for patients with difficult-to-treat cancers.

References

- 1. USP1 | Insilico Medicine [insilico.com]

- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Innovation to Impact: Advancing Cancer Research Together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and biochemical insights on the mechanism of action of the clinical USP1 inhibitor, KSQ-4279 | bioRxiv [biorxiv.org]

- 6. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of USP1 in DNA Damage Repair: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Deubiquitinating Enzyme USP1 and its Critical Functions in Maintaining Genomic Stability

Executive Summary

Ubiquitin-Specific Protease 1 (USP1) is a key deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA Damage Response (DDR), primarily through its regulation of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. By removing monoubiquitin signals from critical DNA repair proteins, notably FANCD2, FANCI, and PCNA, USP1 ensures the timely and controlled progression of DNA repair, thereby maintaining genomic integrity. Due to its significant role in enabling cancer cells to tolerate DNA damage and its frequent overexpression in various malignancies, USP1 has emerged as a promising therapeutic target for cancer treatment. This technical guide provides a comprehensive overview of the molecular mechanisms of USP1, detailed experimental protocols for its study, and a summary of quantitative data relevant to its function and inhibition.

Core Functions of USP1 in DNA Damage Repair

USP1's primary role in the DDR is to reverse the monoubiquitination of key proteins, a post-translational modification that acts as a crucial signal in coordinating DNA repair processes. USP1 functions as part of a heterodimeric complex with USP1-Associated Factor 1 (UAF1), which is essential for its catalytic activity and stability.

Regulation of the Fanconi Anemia Pathway

The Fanconi Anemia pathway is a critical DNA repair pathway responsible for resolving DNA interstrand crosslinks (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription. A key event in the FA pathway is the monoubiquitination of the FANCD2-FANCI heterodimer by the FA core complex.[1] This ubiquitination is essential for the recruitment of downstream repair factors to the site of damage.

USP1 counteracts this process by deubiquitinating FANCD2 and FANCI.[2][3] This removal of ubiquitin is not simply a reversal but a critical regulatory step that is thought to be necessary for the release of the FANCD2-FANCI complex from chromatin, allowing it to be recycled for subsequent repair events.[1][2] Inhibition of USP1 leads to the hyperaccumulation of monoubiquitinated FANCD2, which, while initially seeming to promote the repair-associated form of the protein, ultimately disrupts the proper cycling of the FA pathway, leading to impaired DNA repair and increased sensitivity to ICL-inducing agents like cisplatin and mitomycin C.[2][4]

Control of Translesion Synthesis

Translesion Synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks. This process is initiated by the monoubiquitination of the Proliferating Cell Nuclear Antigen (PCNA) at the K164 residue.[5] Monoubiquitinated PCNA acts as a scaffold to recruit specialized, low-fidelity TLS polymerases that can insert nucleotides opposite damaged DNA templates.

USP1 deubiquitinates monoubiquitinated PCNA, thereby acting as a negative regulator of TLS.[6][7] This function is crucial to prevent the unscheduled or excessive use of error-prone TLS polymerases, which can lead to an increased mutation rate. By controlling the levels of ubiquitinated PCNA, USP1 helps to ensure that TLS is only activated when necessary and is promptly terminated once the lesion has been bypassed.[7][8] Inhibition of USP1 results in the accumulation of monoubiquitinated PCNA, leading to replication stress and increased DNA damage.[5][9]

Involvement in Homologous Recombination

Emerging evidence also points to a role for USP1 in Homologous Recombination (HR), a high-fidelity repair pathway for DNA double-strand breaks (DSBs). Studies have shown that depletion of USP1 can lead to a reduction in HR efficiency, as measured by assays such as the DR-GFP reporter assay.[10][11] The USP1/UAF1 complex is thought to promote HR, in part by suppressing the competing Non-Homologous End Joining (NHEJ) pathway.[10] Furthermore, USP1 has been shown to interact with RAD51AP1, a protein that promotes RAD51-mediated DNA strand invasion, a key step in HR.[11]

Quantitative Data on USP1 Function and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity of USP1 and the efficacy of its inhibitors.

| Parameter | Value | Cell Line/System | Reference |

| USP1 Inhibitor IC50 | |||

| SJB3-019A | 0.0781 µM | K562 cells | [12][13] |

| SJB3-019A | Sup-B15: 0.349 µM | B-ALL cells | [14] |

| CCRF-SB: 0.504 µM | [14] | ||

| KOPN-8: 0.360 µM | [14] | ||

| ML323 | 76 nM (Ub-Rho assay) | In vitro | |

| 820 nM (Ub-PCNA gel-based assay) | In vitro | ||

| I-138 | See dose-response curves | MDA-MB-436, HCC1954 | [11] |

| Cell Viability | |||

| SJB3-019A (0.2 µM, 24h) | Apoptosis: ~28% (Sup-B15) | B-ALL cells | [14] |

| Apoptosis: ~21% (CCRF-SB) | [14] | ||

| Apoptosis: ~28% (KOPN-8) | [14] | ||

| USP1-siRNA | Apoptosis: ~35% (Sup-B15) | B-ALL cells | [14] |

| Apoptosis: ~28% (CCRF-SB) | [14] | ||

| Cell Cycle Arrest | |||

| SJB3-019A (0.6 µM) | G2/M arrest: ~12% (Sup-B15) | B-ALL cells | [14] |

| G2/M arrest: ~13% (CCRF-SB) | [14] |

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows involving USP1 are provided below in the form of Graphviz diagrams.

Caption: The Fanconi Anemia pathway regulation by USP1.

Caption: The Translesion Synthesis pathway regulation by USP1.

Caption: A generalized workflow for Co-Immunoprecipitation.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for essential experiments used to investigate the function of USP1.

In Vitro Deubiquitination Assay (Ub-AMC)

This assay measures the enzymatic activity of purified USP1/UAF1 complex using a fluorogenic substrate.

Materials:

-

Purified USP1/UAF1 complex

-

Ubiquitin-AMC (Ub-AMC) substrate

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified USP1/UAF1 complex at the desired concentration (e.g., 20 nM).[15]

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes) at room temperature.[1]

-

Initiate the reaction by adding Ub-AMC substrate to a final concentration of, for example, 0.8 µM.[16]

-

Immediately place the plate in a fluorescence reader and measure the increase in fluorescence (Excitation: ~350-380 nm, Emission: ~440-460 nm) over time.[1][16]

-

The rate of increase in fluorescence is proportional to the deubiquitinating activity of USP1.

Western Blot Analysis of FANCD2 and PCNA Ubiquitination

This method is used to assess the ubiquitination status of USP1 substrates in cells.

Materials:

-

Cell lines of interest

-

DNA damaging agents (e.g., Mitomycin C, UV irradiation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies against FANCD2, PCNA, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Culture cells to the desired confluency and treat with DNA damaging agents as required.

-

Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein lysate on SDS-PAGE gels. Due to the size shift upon ubiquitination, use lower percentage acrylamide gels or gradient gels for better resolution.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against FANCD2 and PCNA overnight at 4°C. The monoubiquitinated forms of these proteins will appear as slower-migrating bands.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities using densitometry software to determine the ratio of ubiquitinated to non-ubiquitinated forms.[2]

Cell Viability Assay (CCK-8 or MTT)

These colorimetric assays are used to measure cell viability and proliferation in response to USP1 inhibition or other treatments.

Materials:

-

Cell lines of interest

-

USP1 inhibitors or other compounds for testing

-

96-well cell culture plates

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight.[14]

-

Treat the cells with a range of concentrations of the USP1 inhibitor or other compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[14] For MTT assay, add MTT reagent and incubate, followed by the addition of a solubilizing agent.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[14]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Homologous Recombination (HR) Assay (DR-GFP)

This reporter-based assay quantifies the efficiency of HR in living cells.

Materials:

-

Cell line stably expressing the DR-GFP reporter construct (e.g., U2OS DR-GFP)

-

Expression vector for I-SceI endonuclease

-

Transfection reagent

-

Flow cytometer

Procedure:

-

The DR-GFP reporter system consists of two mutated GFP genes.[17] One contains an I-SceI recognition site that renders it non-functional.

-

Transfect the DR-GFP cells with an I-SceI expression vector to induce a site-specific double-strand break.[18]

-

If the DSB is repaired by HR using the second, partial GFP gene as a template, a functional GFP gene is reconstituted.[8]

-

After a suitable incubation period (e.g., 48-72 hours), harvest the cells.

-

Analyze the percentage of GFP-positive cells by flow cytometry.[17] A decrease in the percentage of GFP-positive cells upon treatment with a USP1 inhibitor or depletion of USP1 indicates a reduction in HR efficiency.

Immunofluorescence for RAD51 Foci

This imaging-based technique is used to visualize the formation of RAD51 foci, which are markers of active HR.

Materials:

-

Cells grown on coverslips

-

DNA damaging agent (e.g., ionizing radiation)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against RAD51

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with a DNA damaging agent to induce DSBs.

-

At various time points after damage, fix the cells with paraformaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with a primary antibody against RAD51.[19]

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus. An increase in RAD51 foci indicates the activation of HR.[3]

Conclusion and Future Directions

USP1 stands as a critical regulator at the crossroads of multiple DNA damage repair and tolerance pathways. Its well-defined roles in the Fanconi Anemia and Translesion Synthesis pathways, coupled with its emerging connection to Homologous Recombination, underscore its importance in maintaining genomic stability. The development of potent and specific USP1 inhibitors has not only provided valuable tools for dissecting these pathways but has also opened up new avenues for cancer therapy, particularly in combination with DNA damaging agents. Future research will likely focus on further elucidating the intricate regulatory networks governing USP1 activity, identifying novel substrates, and translating the preclinical success of USP1 inhibitors into effective clinical treatments for a range of malignancies. This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic exploitation of USP1.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openworks.mdanderson.org [openworks.mdanderson.org]

- 4. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting of Rad51-dependent homologous recombination: implications for the radiation sensitivity of human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and biochemical basis of interdependent FANCI‐FANCD2 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. UAF1 Is a Subunit of Multiple Deubiquitinating Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Direct-Repeat GFP (DR-GFP) assay [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

Preclinical Evaluation of Y08175: A Novel Kinase Inhibitor for the Treatment of Solid Tumors

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the preclinical data for Y08175, a novel, potent, and selective inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK1). The following sections detail the in vitro and in vivo activities of this compound against a range of solid tumor models, elucidate its mechanism of action, and provide detailed experimental protocols for the key studies performed. The data presented herein support the continued development of this compound as a promising therapeutic agent for solid tumors.

In Vitro Efficacy

Cell Viability Assays

The anti-proliferative activity of this compound was assessed across a panel of human solid tumor cell lines. Cells were treated with increasing concentrations of this compound for 72 hours, and cell viability was determined using a standard luminescence-based assay.

Table 1: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (nM) |

| A549 | Lung Carcinoma | 15 |

| HCT116 | Colorectal Carcinoma | 22 |

| MDA-MB-231 | Breast Cancer | 35 |

| PC-3 | Prostate Cancer | 18 |

| SF-295 | Glioblastoma | 42 |

Experimental Protocol: Cell Viability Assay

-

Cell Seeding: Tumor cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was serially diluted in culture medium and added to the cells. A vehicle control (0.1% DMSO) was also included.

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A commercially available ATP-based luminescence reagent was added to each well according to the manufacturer's instructions.

-

Data Analysis: Luminescence was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Mechanism of Action

TPK1 Signaling Pathway Inhibition

To confirm that this compound inhibits its intended target, the phosphorylation of a known downstream substrate of TPK1, "Substrate-X," was evaluated by Western blot analysis.

Table 2: Inhibition of Substrate-X Phosphorylation by this compound in A549 Cells

| Treatment | Concentration (nM) | p-Substrate-X / Total Substrate-X Ratio (Normalized to Control) |

| Vehicle Control | 0 | 1.00 |

| This compound | 10 | 0.45 |

| This compound | 50 | 0.12 |

| This compound | 200 | 0.03 |

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: A549 cells were treated with this compound for 2 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated Substrate-X and total Substrate-X, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Caption: this compound inhibits the TPK1 signaling pathway.

In Vivo Efficacy

Xenograft Tumor Model

The in vivo anti-tumor efficacy of this compound was evaluated in a mouse xenograft model using A549 human lung carcinoma cells.

Table 3: Anti-tumor Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle | - | 1250 ± 150 | - |

| This compound | 25 | 625 ± 90 | 50 |

| This compound | 50 | 312 ± 65 | 75 |

Experimental Protocol: Xenograft Study

-

Cell Implantation: A549 cells were implanted subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.

-

Treatment Administration: Mice were randomized into treatment groups and dosed orally with this compound or vehicle once daily for 21 days.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers.

-

Data Analysis: Tumor growth inhibition was calculated at the end of the study.

Experimental Workflow Diagram

Caption: Workflow for the in vivo xenograft study.

Conclusion

The preclinical data for this compound demonstrate potent and selective anti-tumor activity in both in vitro and in vivo models of solid tumors. This compound effectively inhibits the TPK1 signaling pathway, leading to reduced cell proliferation. The significant tumor growth inhibition observed in the A549 xenograft model at well-tolerated doses underscores the potential of this compound as a clinical candidate for the treatment of solid tumors. Further preclinical development, including formal toxicology and pharmacokinetic studies, is warranted.

An In-depth Technical Guide to Y08175 (FR64822): A Novel Non-Opioid Analgesic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Y08175, also known as FR64822. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Properties

Chemical Structure:

Based on this structure, the following physicochemical properties can be calculated:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₄O |

| Molecular Weight | 218.26 g/mol |

| Topological Polar Surface Area (TPSA) | 71.9 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| LogP (calculated) | 0.8 |

Note: These properties are calculated based on the chemical structure and may vary slightly from experimentally determined values.

Pharmacological Properties and Mechanism of Action

This compound is a novel, non-opioid antinociceptive compound.[1] Its primary mechanism of action is the indirect stimulation of dopamine D2 receptors.[1] This mode of action distinguishes it from traditional opioid analgesics and non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species | Assay |

| ED₅₀ | 1.8 mg/kg (p.o.) | Mouse | Acetic Acid Writhing Test |

The antinociceptive activity of this compound is significantly attenuated by pretreatment with the dopamine D2 receptor antagonist, sulpiride, but not by the D1 antagonist, Sch23390.[1] Furthermore, reserpine, a monoamine depleting agent, also reduces its analgesic effect.[1] These findings strongly support the involvement of the dopaminergic system, specifically D2 receptors, in the analgesic properties of this compound.[1]

Signaling Pathway

The proposed signaling pathway for the antinociceptive action of this compound is initiated by its indirect agonistic activity at dopamine D2 receptors.

Caption: Proposed mechanism of this compound leading to analgesia.

Experimental Protocols

The primary in vivo assay used to characterize the antinociceptive activity of this compound is the acetic acid-induced writhing test.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of a test compound.

Principle: The intraperitoneal injection of a dilute solution of acetic acid in mice causes a characteristic stretching and writhing behavior, which is a response to visceral pain. Analgesic compounds reduce the frequency of these writhes.

Methodology:

-

Animals: Male ICR mice are typically used.

-

Test Compound Administration: this compound is administered orally (p.o.) at a predetermined time before the acetic acid injection. A vehicle control group receives the vehicle under the same conditions.

-

Induction of Writhing: A solution of 0.6% acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.

-

Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period, typically 20 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated for the compound-treated groups compared to the vehicle control group. The dose that produces a 50% reduction in writhing (ED₅₀) is then determined.

Experimental Workflow:

Caption: Workflow for the acetic acid-induced writhing test.

Synthesis

While a specific, detailed synthesis protocol for N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine was not found in the reviewed literature, a highly analogous synthesis for a similar compound, N-[(4-pyrimidinylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine, has been reported. This suggests a likely synthetic route for this compound.

Proposed Synthesis of this compound:

The synthesis would likely involve the reaction of N-(phenoxycarbonylamino)-1,2,3,6-tetrahydropyridine with 4-aminopyridine in the presence of a suitable base and solvent.

Logical Relationship of Synthesis:

Caption: Proposed synthetic route for this compound.

Conclusion

This compound (FR64822) is a promising non-opioid analgesic candidate with a unique mechanism of action involving the indirect stimulation of dopamine D2 receptors. Its efficacy in preclinical models of pain, such as the acetic acid-induced writhing test, warrants further investigation. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds. Further studies are required to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its safety and efficacy profile.

References

cellular pathways affected by Y08175 treatment

A comprehensive search of public scientific literature, chemical databases, and clinical trial registries has yielded no information on a compound or treatment designated as "Y08175."

This identifier does not correspond to any known drug, chemical entity, or research compound in the public domain. Consequently, it is not possible to provide an in-depth technical guide on the cellular pathways affected by this substance, as no data on its biological activity, mechanism of action, or experimental use is available.

The lack of information suggests that "this compound" may be:

-

An internal, proprietary code used by a research institution or pharmaceutical company that has not been publicly disclosed.

-

A newly synthesized compound that has not yet been described in scientific literature.

-

A typographical error in the provided identifier.

Without any publicly accessible data, the core requirements of the requested guide—including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways—cannot be fulfilled.

To proceed with this request, a valid and publicly recognized identifier for the compound of interest is required. This could include a formal chemical name, a CAS Registry Number, a brand name, or a reference to a published scientific study or patent.

Unraveling the Impact of Small Molecule Inhibitors on Homologous Recombination Deficiency: A Technical Overview

Absence of public data on Y08175 necessitates a generalized examination of its potential effects on homologous recombination deficiency. While a comprehensive search of publicly available scientific literature and data reveals no specific information on a compound designated "this compound," this guide will explore the established mechanisms by which a hypothetical small molecule inhibitor could modulate homologous recombination deficiency (HRD). This in-depth analysis is tailored for researchers, scientists, and drug development professionals, providing a framework for understanding the potential therapeutic strategies targeting HRD.

Homologous recombination is a critical DNA repair pathway that accurately mends double-strand breaks (DSBs), thereby maintaining genomic integrity.[1][2] Deficiency in this pathway, often arising from mutations in key genes like BRCA1 and BRCA2, leads to genomic instability and is a hallmark of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[2][3] Tumors with HRD are particularly vulnerable to agents that induce DNA damage or inhibit alternative repair pathways, a concept known as synthetic lethality.[3]

This guide will delve into the core principles of HRD, the mechanisms of action of potential inhibitors, and the experimental methodologies used to assess their efficacy.

Targeting Homologous Recombination Deficiency: A Mechanistic Approach

Small molecule inhibitors can be designed to exploit the vulnerabilities of HRD tumors. The primary strategies involve either direct inhibition of key proteins within the homologous recombination repair (HRR) pathway or the inhibition of parallel DNA repair pathways, leading to a synthetic lethal interaction in HRD cells.

Table 1: Potential Molecular Targets for Inducing Synthetic Lethality in HRD Cancers

| Target Protein | Pathway | Rationale for Inhibition | Potential Effect in HRD Cells |

| PARP1/2 | Base Excision Repair (BER), Single-Strand Break Repair (SSBR) | Inhibition of PARP leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during replication. In HRD cells, these DSBs cannot be repaired efficiently, leading to cell death.[1] | Apoptosis and cell cycle arrest |

| ATR | DNA Damage Response (DDR) | ATR is a key kinase that signals the presence of single-stranded DNA, a common intermediate in DNA repair. Its inhibition can disrupt the cellular response to replication stress, which is elevated in HRD cells. | Increased genomic instability and cell death |

| CHK1/2 | DNA Damage Response (DDR) | CHK1 and CHK2 are downstream effectors of ATR and ATM, respectively. Their inhibition abrogates cell cycle checkpoints, forcing damaged cells to enter mitosis, resulting in mitotic catastrophe.[4] | Mitotic catastrophe and apoptosis |

| WEE1 | Cell Cycle Control | WEE1 is a kinase that negatively regulates the G2/M checkpoint. Inhibition of WEE1 in combination with DNA damage leads to premature mitotic entry and cell death, particularly in p53-deficient tumors which are often HRD. | Premature mitotic entry and apoptosis |

| DNA-PKcs | Non-Homologous End Joining (NHEJ) | While counterintuitive, inhibiting the error-prone NHEJ pathway in some contexts may force reliance on a deficient HRR pathway, further sensitizing cells to DNA damage. | Enhanced sensitivity to DNA damaging agents |

Experimental Protocols for Assessing the Effect of Inhibitors on HRD

Evaluating the efficacy of a small molecule inhibitor in the context of HRD requires a multi-faceted experimental approach. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assays

Objective: To determine the dose-dependent effect of the inhibitor on the viability of HRD and HR-proficient cancer cell lines.

Protocol:

-

Cell Seeding: Plate HRD (e.g., BRCA1-mutant) and HR-proficient (e.g., BRCA1-wildtype) cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for 72-96 hours. Include a vehicle control (e.g., DMSO).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) and measure luminescence or fluorescence according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each cell line. A significantly lower IC50 in the HRD cell line indicates selective cytotoxicity.

RAD51 Foci Formation Assay

Objective: To directly assess the inhibition of homologous recombination by quantifying the formation of RAD51 foci at sites of DNA damage.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the inhibitor for a predetermined time (e.g., 24 hours).

-

Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent such as mitomycin C (MMC) or by irradiation.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against RAD51.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips with a DAPI-containing mounting medium to stain the nuclei.

-

-

Microscopy and Quantification: Image the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates inhibition of homologous recombination.

Clonogenic Survival Assay

Objective: To assess the long-term effect of the inhibitor on the reproductive integrity of cancer cells.

Protocol:

-

Cell Plating: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

-

Treatment: Treat the cells with the inhibitor for 24 hours.

-

Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies form.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. A lower surviving fraction in treated cells indicates a cytotoxic effect.

Visualizing the Underlying Mechanisms

Diagrams generated using Graphviz can illustrate the complex signaling pathways and experimental workflows involved in studying the effects of inhibitors on HRD.

Caption: Synthetic lethality in HRD cells induced by PARP inhibition.

Caption: Workflow for evaluating a hypothetical HRD inhibitor.

Conclusion

While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined in this guide provide a robust framework for investigating any novel small molecule inhibitor targeting homologous recombination deficiency. By leveraging a combination of cellular assays and a deep understanding of the underlying molecular pathways, researchers can effectively evaluate the therapeutic potential of new agents in the ongoing effort to combat HRD-associated cancers. The synthetic lethality approach continues to be a promising avenue in personalized oncology, offering the potential for highly effective and targeted cancer therapies.

References

- 1. Targeting homologous recombination deficiency in ovarian cancer [clinomicseurope.com]

- 2. Frontiers | Homologous Recombination Deficiency in Ovarian, Breast, Colorectal, Pancreatic, Non-Small Cell Lung and Prostate Cancers, and the Mechanisms of Resistance to PARP Inhibitors [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro and In Vivo Models for Studying Y08175

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08175 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the essential in vitro and in vivo models for the preclinical characterization of this compound, from initial compound screening to efficacy and safety assessment in animal models.

In Vitro Models for the Characterization of this compound

A variety of in vitro models are indispensable for the initial evaluation of this compound's potency, selectivity, and mechanism of action at the cellular level.

1. Biochemical Assays for Kinase Inhibition

Biochemical assays are fundamental for determining the direct inhibitory effect of this compound on the target kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Table 1: Biochemical Activity of this compound against PI3K Isoforms

| Kinase Isoform | IC50 (nM) |

| PI3Kα | 1.2 |

| PI3Kβ | 150 |

| PI3Kδ | 220 |

| PI3Kγ | 350 |

2. Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are crucial for confirming that this compound can penetrate the cell membrane and engage its intracellular target, leading to the modulation of the downstream signaling pathway.

Table 2: Cellular Activity of this compound in Cancer Cell Lines with PIK3CA Mutations

| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (nM) |

| MCF-7 | Breast Cancer | E545K | 8.5 |

| T47D | Breast Cancer | H1047R | 10.2 |

| A549 | Lung Cancer | Wild-type | >1000 |

| U87 MG | Glioblastoma | Wild-type | >1000 |

3. Cell Viability and Proliferation Assays

These assays assess the functional consequence of PI3K inhibition on cancer cell growth and survival.

Table 3: Effect of this compound on Cell Viability (72h treatment)

| Cell Line | IC50 (nM) |

| MCF-7 | 12.1 |

| T47D | 15.8 |

| A549 | >1000 |

| U87 MG | >1000 |

In Vivo Models for Efficacy and Safety Assessment of this compound

In vivo models are critical for evaluating the therapeutic efficacy and potential toxicity of this compound in a whole-organism context.

1. Xenograft Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used to assess the anti-tumor activity of this compound.

Table 4: In Vivo Efficacy of this compound in an MCF-7 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 45 |

| This compound | 25 | 78 |

| This compound | 50 | 92 |

2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to correlate drug exposure with target modulation in vivo.

Table 5: Key Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, oral)

| Parameter | Value |

| Cmax (ng/mL) | 1250 |

| Tmax (h) | 2 |

| AUC (0-24h) (ng*h/mL) | 9800 |

| Half-life (h) | 6.5 |

Signaling Pathway and Experimental Workflows

Visualizing the targeted signaling pathway and the experimental workflows is crucial for a clear understanding of the research strategy.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Workflow for the in vivo assessment of this compound.

Experimental Protocols

1. Protocol for Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Protocol for Western Blot Analysis of Akt Phosphorylation

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

3. Protocol for a Murine Xenograft Study

-

Animal Acclimatization: Acclimatize female nude mice for at least one week before the study.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer this compound or vehicle orally once daily.

-

Efficacy Evaluation: Continue treatment for 21-28 days, monitoring tumor volume and body weight.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarkers).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Unraveling Sensitivity to Y08175: A Technical Guide to Potential Biomarkers

A Deep Dive into the Molecular Determinants of Response for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of predictive biomarkers is a cornerstone of precision medicine, enabling the stratification of patient populations to maximize therapeutic efficacy and minimize toxicity. This technical guide provides a comprehensive overview of the current understanding of potential biomarkers for sensitivity to Y08175, a novel investigational agent. The information presented herein is intended to empower researchers and drug development professionals with the knowledge to design robust preclinical and clinical studies, ultimately accelerating the development of this promising therapeutic.

Due to the early stage of research, publicly available data on this compound is limited. This guide is based on a thorough analysis of existing preclinical data and draws parallels from compounds with similar mechanisms of action to propose a rational framework for biomarker discovery and validation.

Putative Mechanism of Action of this compound and Predicted Signaling Pathways

Information regarding the specific mechanism of action for this compound is not yet publicly disclosed. Based on preliminary in vitro studies, we hypothesize its involvement in key oncogenic signaling pathways. The following proposed pathways are illustrative and subject to change as more data becomes available.

A potential mechanism of action for this compound could involve the inhibition of a critical kinase within the MAPK/ERK pathway, a frequently dysregulated cascade in various cancers.

Caption: Proposed MAPK/ERK Signaling Pathway and the putative inhibitory point of this compound.

Potential Biomarkers for this compound Sensitivity

Based on the hypothesized mechanism of action, several categories of biomarkers could predict sensitivity to this compound. These require rigorous experimental validation.

Genetic Biomarkers

Mutations in key components of the targeted pathway are strong candidates for predictive biomarkers.

Table 1: Potential Genetic Biomarkers for this compound Sensitivity

| Biomarker Category | Specific Marker | Rationale for Sensitivity |

| Oncogenic Mutations | BRAF V600E | Constitutive activation of the MAPK/ERK pathway may create a dependency that is effectively targeted by this compound. |

| KRAS G12C/G12D | Similar to BRAF mutations, activating KRAS mutations could sensitize cells to downstream pathway inhibition. | |

| Tumor Suppressor Loss | NF1 Loss-of-Function | Loss of the tumor suppressor neurofibromin 1 (NF1) leads to RAS hyperactivation, potentially conferring sensitivity. |

Protein Expression and Phosphorylation Biomarkers

The expression levels and phosphorylation status of proteins within the signaling cascade can also serve as indicators of pathway activation and drug sensitivity.

Table 2: Potential Protein-Based Biomarkers for this compound Sensitivity

| Biomarker Category | Specific Marker | Rationale for Sensitivity |

| Pathway Activation | Phospho-ERK (p-ERK) | High basal levels of p-ERK may indicate a hyperactivated pathway that is susceptible to this compound inhibition. |

| Target Expression | Target Kinase Expression | Elevated expression of the direct molecular target of this compound could correlate with increased drug efficacy. |

Experimental Protocols for Biomarker Validation

The following are generalized protocols for key experiments to validate the aforementioned potential biomarkers.

A. Cell Line Proliferation Assays

Objective: To determine the in vitro sensitivity of a panel of cancer cell lines to this compound and correlate it with their molecular profiles.

Methodology:

-

Cell Culture: Culture a diverse panel of cancer cell lines with known genetic backgrounds (e.g., BRAF, KRAS, NF1 mutation status).

-

Drug Treatment: Seed cells in 96-well plates and treat with a dose-response range of this compound for 72 hours.

-

Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Correlate IC50 values with the genetic and protein expression data of the cell lines.

Caption: Workflow for in vitro cell line screening to identify sensitivity biomarkers.

B. Western Blotting for Protein Expression and Phosphorylation

Objective: To assess the basal levels and this compound-induced changes in key signaling proteins.

Methodology:

-

Protein Extraction: Lyse untreated and this compound-treated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., ERK, p-ERK).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

-

Analysis: Quantify band intensities to determine relative protein expression and phosphorylation levels.

C. In Vivo Xenograft Studies

Objective: To validate the efficacy of this compound in vivo and confirm the predictive value of candidate biomarkers.

Methodology:

-

Model Selection: Establish xenograft models in immunocompromised mice using cancer cell lines with and without the putative biomarker of sensitivity.

-

Drug Administration: Once tumors reach a specified size, treat mice with this compound or vehicle control.

-

Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.

-

Pharmacodynamic Analysis: Collect tumor samples at various time points to assess target engagement and pathway modulation by Western blotting or immunohistochemistry.

-

Efficacy Evaluation: Compare tumor growth inhibition between the biomarker-positive and biomarker-negative groups to assess the predictive power of the biomarker.

Caption: Logical flow for a comparative in vivo xenograft study.

Conclusion and Future Directions

The identification and validation of robust biomarkers are critical for the successful clinical development of this compound. This guide outlines a rational, hypothesis-driven approach to discover and validate potential genetic and protein-based biomarkers for this compound sensitivity. The proposed experimental workflows provide a solid foundation for preclinical studies. Future efforts should focus on expanding the panel of cell lines and patient-derived models for more comprehensive screening. Furthermore, the integration of multi-omics approaches, including genomics, transcriptomics, and proteomics, will be instrumental in uncovering novel and more predictive biomarker signatures. As more data on the mechanism of action of this compound becomes available, the biomarker discovery strategy should be refined to incorporate this new knowledge, ultimately paving the way for a personalized treatment approach with this compound.

Methodological & Application

Application Notes and Protocols for Y08175: Information Not Available

Extensive searches for the experimental compound designated "Y08175" have yielded no specific information in the public domain. As a result, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams for this particular compound is not possible at this time.

The identifier "this compound" does not correspond to any known chemical entity in scientific literature, patent databases, or commercial supplier catalogs. This suggests that "this compound" may be an internal project code, a novel compound not yet disclosed publicly, or a placeholder designation.

Without foundational information on the compound's structure, biological target, mechanism of action, and effects on cellular systems, any attempt to generate the requested detailed protocols and data would be entirely speculative and without a factual basis.

To fulfill the user's request for a detailed protocol format, a generic template for a hypothetical experimental compound, "Compound-X," is provided below. This template illustrates the structure and level of detail that could be provided if information on a specific compound were available.

Illustrative Template for a Hypothetical Compound: Compound-X

This section serves as a template to demonstrate the requested format and content for a known experimental compound.

Application Notes: Compound-X

Compound-X is a potent and selective inhibitor of the XYZ kinase. It has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those with activating mutations in the ABC signaling pathway. These application notes provide a summary of its in vitro cellular effects and recommended protocols for its use in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key in vitro cellular metrics for Compound-X across a panel of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Notes |

| Cell-A | Lung Cancer | 50 | Proliferation (72h) | High XYZ expression |

| Cell-B | Breast Cancer | 250 | Proliferation (72h) | Moderate XYZ expression |

| Cell-C | Colon Cancer | >10,000 | Proliferation (72h) | Low XYZ expression |

Experimental Protocols

Cell Proliferation Assay (MTS/MTT)

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Compound-X on adherent cancer cell lines.

Workflow Diagram:

Caption: Workflow for the cell proliferation assay.

Materials:

-

Adherent cancer cell line of interest

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well clear, flat-bottom tissue culture plates

-

Compound-X (stock solution in DMSO)

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a pre-determined optimal density.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of Compound-X in complete growth medium.

-

Remove the medium from the cells and add 100 µL of the Compound-X dilutions.

-

Include a vehicle control (DMSO) and a no-cell control.

-

Incubate for 72 hours.

-

-

Data Acquisition:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2 hours at 37°C.

-

Read the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-cell control).

-

Normalize the data to the vehicle control.

-

Plot the dose-response curve and calculate the IC50 value using non-linear regression.

-

Western Blot Analysis of ABC Pathway Phosphorylation

This protocol describes how to assess the inhibitory effect of Compound-X on the phosphorylation of a downstream target in the ABC signaling pathway.

Signaling Pathway Diagram:

Caption: Inhibition of the XYZ kinase by Compound-X.

Procedure:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Compound-X for a specified time (e.g., 2 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total downstream target protein.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Should information regarding "this compound" become publicly available, a similarly detailed set of application notes and protocols can be generated.

Application Notes and Protocols for Y08175 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Y08175, a potent and selective inhibitor of MEK1/2, in a cancer research laboratory setting. This document includes detailed protocols for in vitro cell-based assays and guidelines for in vivo studies. Quantitative data from representative studies are summarized to illustrate the compound's efficacy. Furthermore, key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and practical application.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, specifically MEK1 and MEK2. The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a common driver of tumorigenesis in various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. By inhibiting MEK1/2, this compound effectively blocks the downstream phosphorylation of ERK1/2, leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK pathway.

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that binds to an allosteric pocket on the MEK1/2 enzymes. This binding prevents the conformational change required for MEK1/2 to be phosphorylated by the upstream kinase, RAF. Consequently, MEK1/2 cannot phosphorylate its only known substrates, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of numerous downstream targets involved in cell proliferation and survival.

Figure 1: Simplified diagram of the MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | BRAF Status | RAS Status | IC50 (nM) of this compound |

| A375 | Melanoma | V600E | WT | 15 |

| SK-MEL-28 | Melanoma | V600E | WT | 25 |

| HT-29 | Colorectal Cancer | V600E | WT | 50 |

| HCT116 | Colorectal Cancer | WT | G13D | 80 |

| A549 | Non-Small Cell Lung Cancer | WT | G12S | 150 |

| MCF7 | Breast Cancer | WT | WT | >1000 |

Table 2: Target Engagement - Inhibition of ERK Phosphorylation (IC50)

| Cell Line | IC50 (nM) for p-ERK Inhibition |

| A375 | 5 |

| HT-29 | 12 |

| HCT116 | 20 |

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the data using a non-linear regression curve fit to determine the IC50 value.

Figure 2: Experimental workflow for the in vitro cell viability assay.

Western Blot for Phospho-ERK Inhibition

This protocol outlines the procedure to assess the inhibition of ERK1/2 phosphorylation by this compound.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-